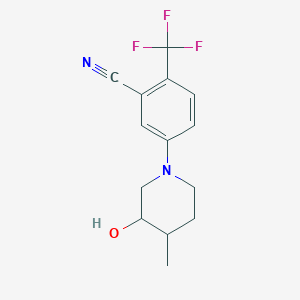
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol, also known as BDBM 13, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neurobiology.
科学研究应用
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant binding affinity towards various receptors such as serotonin, dopamine, and adrenergic receptors. This makes it a promising candidate for the development of drugs targeting these receptors. Additionally, 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 has been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The exact mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a key role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, it has been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a key role in promoting neuronal survival and growth.
实验室实验的优点和局限性
One of the main advantages of using 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 in lab experiments is its high binding affinity towards various receptors. This makes it a useful tool for studying the function of these receptors and for developing drugs that target them. However, one limitation of using 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are a number of potential future directions for research involving 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13. One area of interest is in the development of drugs targeting serotonin receptors. 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 has been shown to exhibit significant binding affinity towards these receptors and may have potential applications in the treatment of various psychiatric disorders such as depression and anxiety. Additionally, 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its neuroprotective effects. Further research is needed to fully understand the potential applications of 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 in these areas.
合成方法
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 involves the reaction of 3,4-methylenedioxyphenylacetic acid with 1,1,1-trifluoro-2-bromoethane in the presence of a strong base such as potassium carbonate. The resulting intermediate is then treated with sodium borohydride to obtain the final product. The purity and yield of 3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol 13 can be improved by using various purification techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3/c14-13(15,9-17)8-16-7-10-3-1-4-11-12(10)19-6-2-5-18-11/h1,3-4,16-17H,2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWAFRAANMVTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)CNCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamino)-2,2-difluoropropan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)

![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)

![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![3-bromo-5-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]benzamide](/img/structure/B6632298.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)

![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)

